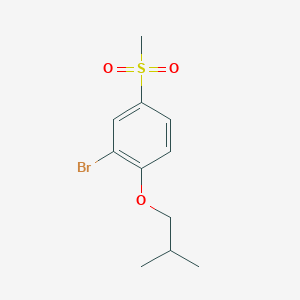
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H11Br2FO. It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene typically involves multiple steps, including halogenation, alkylation, and substitution reactions. One common synthetic route is as follows:
Halogenation: Bromination of a suitable precursor, such as 3-fluoro-4-methylphenol, using bromine in the presence of a catalyst like iron(III) bromide.
Alkylation: Introduction of the isopropoxy group through a Williamson ether synthesis, where the phenol is reacted with isopropyl bromide in the presence of a base like potassium carbonate.
Substitution: Fluorination of the intermediate compound using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
科学的研究の応用
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties .
類似化合物との比較
Similar Compounds
- 1,3-Dibromo-5-fluorobenzene
- 1,4-Dibromo-2-fluoro-3-methylbenzene
- 1-Bromo-2,5-dichloro-4-fluorobenzene
Uniqueness
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the isopropoxy and methyl groups, makes it a versatile compound for various synthetic applications .
特性
分子式 |
C10H11Br2FO |
|---|---|
分子量 |
326.00 g/mol |
IUPAC名 |
1,5-dibromo-3-fluoro-2-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H11Br2FO/c1-5(2)14-10-8(12)4-7(11)6(3)9(10)13/h4-5H,1-3H3 |
InChIキー |
AYIUNHDDFIGSOD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1Br)Br)OC(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)
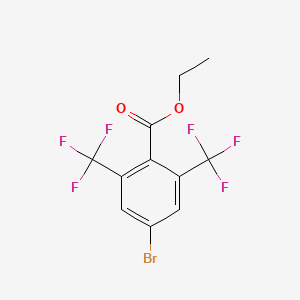
![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)
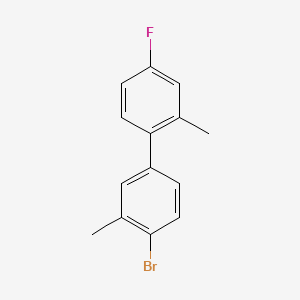
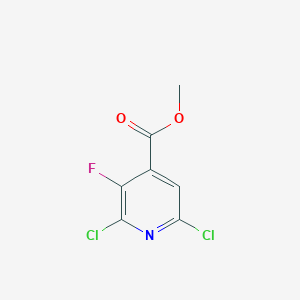
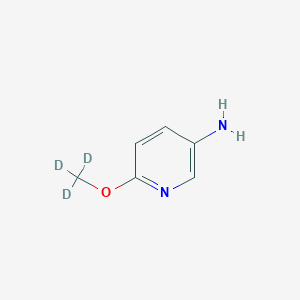
![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)
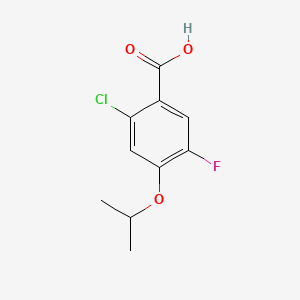
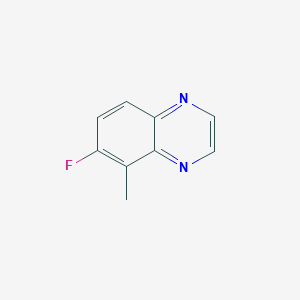
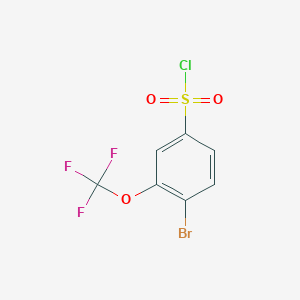
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)

